12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
CAS No.: 1036435-35-4
Cat. No.: VC2794975
Molecular Formula: C15H17ClN2S
Molecular Weight: 292.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1036435-35-4 |
|---|---|
| Molecular Formula | C15H17ClN2S |
| Molecular Weight | 292.8 g/mol |
| IUPAC Name | 12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
| Standard InChI | InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2 |
| Standard InChI Key | FXFLGIZZQMRRFB-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl |
| Canonical SMILES | C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene is a heterocyclic compound characterized by its distinctive tricyclic architecture featuring a thia (sulfur-containing) ring and diaza (nitrogen-containing) rings. The compound's structure integrates a cyclohexyl substituent and a chlorine atom positioned at specific points within its framework. This arrangement contributes to its unique chemical properties and potential biological activity profiles.
The compound belongs to the broader family of heterocyclic compounds, a class widely recognized for their importance in medicinal chemistry and pharmaceutical development. Its complex structure can also be represented by the alternative IUPAC name 4-chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine, which more explicitly describes the arrangement of its ring systems .
Identification Parameters
The compound is precisely identified through various chemical identifiers as detailed in Table 1:
Table 1: Chemical identifiers for 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for determining its potential applications in research and development. The molecule exhibits specific characteristics that influence its behavior under various conditions.
Physical Properties
The compound demonstrates several noteworthy physical properties that have been experimentally determined and computationally predicted:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Experimental |
| Flash Point | 181.7±22.9 °C | Predicted |
| Boiling Point | 376.9±24.0 °C at 760 mmHg | Predicted |
| Density | 1.3±0.1 g/cm³ | Predicted |
| Polarizability | 32.3±0.5 10⁻²⁴cm³ | Predicted |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | Predicted |
| XLogP3 | 5.4 | Predicted |
Table 2: Physical properties of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
The relatively high flash point and boiling point suggest substantial thermal stability, while the predicted XLogP3 value of 5.4 indicates significant lipophilicity, potentially influencing its membrane permeability and distribution in biological systems.
| Supplier | Catalogue Number | Purity | Packaging Options | Status |
|---|---|---|---|---|
| Vulcanchem | VC2794975 | Not specified | Research quantities | Available |
| Fluorochem | 10-F671210 | 98% | 50mg, 250mg, 500mg, 1g | Discontinued |
| Sigma-Aldrich/Enamine | ENA321762236 | Not specified | 100mg | Available ($244.40) |
| Chem Pure | Not specified | 91% | Not specified | Available |
| BioFount | HCC315115-10mg | 97% | 10mg | Available (¥532.00) |
Table 3: Commercial availability of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene
It is important to note that the availability status of this compound may change over time, and researchers should verify current availability with suppliers directly.
Related Compounds and Structural Analogs
The investigation of structural analogs provides valuable context for understanding potential properties and applications of 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene.
Direct Structural Analogs
Several compounds share structural similarities with the target molecule:
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12-Chloro-7-thia-9,11-diazatricyclo(6.4.0.0,2,6)dodeca-1(12),2(6),8,10-tetraene (CAS: 300816-22-2)
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N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide
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Contains additional functional groups including an oxo group, propenyl group, and a sulfanylpropanamide moiety
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These structural relationships may provide insights into potential synthetic pathways and structure-activity correlations.
Future Research Directions
Given the limited specific research on 12-Chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene, several promising research avenues could be explored:
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